molecular formula C18H24O4 B3029819 GABAB receptor antagonist 1 CAS No. 797-17-1

GABAB receptor antagonist 1

カタログ番号 B3029819
CAS番号: 797-17-1
分子量: 304.4 g/mol
InChIキー: XIQDGAUDNMVMCD-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GABAB receptor antagonist 1, also known as compound 14, is a selective and negative allosteric modulator of GABAB (γ-Aminobutyric acid) receptors . It decreases GABA-induced IP3 (inositol trisphosphate) production with an IC50 of 37.9 μM .


Molecular Structure Analysis

The GABAB receptor is a mandatory heterodimer of the GABAB1 and GABAB2 subunits, each composed of an extracellular Venus Flytrap domain (VFT) and a transmembrane domain of seven α-helices . The antagonist likely interacts with these structures to exert its effects, but specific details about the interaction of GABAB receptor antagonist 1 with these structures are not available in the retrieved resources.

科学的研究の応用

Role in Depression and Reward Mechanisms

The metabotropic gamma-aminobutyric acid B (GABAB) receptor plays a significant role in depression and reward mechanisms. Antidepressants enhance GABAB receptor expression and function, while GABAB receptor antagonists generally exhibit antidepressant-like properties. Differential influence of GABAB1 isoforms in depression-related behavior and neurobiology, including the anhedonic effects of social stress, is a key area of research. These findings suggest the potential of GABAB receptor antagonists in treating major depressive disorder and withdrawal from drugs of abuse, particularly focusing on the anhedonic symptoms (Jacobson et al., 2018).

Enhancement of Cognitive Functions

GABAB receptor antagonists have been observed to enhance cognitive functions across various animal models. Studies utilizing CGP 35348, CGP 55845, and other GABAB receptor antagonists demonstrate improved performance in spatial learning and memory tasks, as well as in passive and active avoidance tests. This suggests a significant role for GABAB receptor antagonists in potentially treating conditions with compromised neuronal functioning, such as mild cognitive impairment (Iqbal & Gillani, 2016).

Efficacy in Treating Depression

The potential utility of GABAB antagonists in depression has been supported by various studies, including clinical experience with the GABAB agonist baclofen, rodent models of depression, and some human subject data. Development of new selective and brain-penetrant GABAB antagonists is critical for definitive testing in depression (Alexander, 2017).

Alleviation of Depression-Like Behavior in Stress Models

GABAB receptor antagonists have been shown to alleviate depression-like behavior in chronic unpredictable stress models. This effect is partially mediated through TREK-1, a potassium channel involved in GABAB receptor signaling. The findings highlight the therapeutic potential of GABAB receptor antagonists in clinical depression therapy (Li et al., 2021).

Potential in Treating Substance Use Disorders

GABAB receptor antagonists, particularly positive allosteric modulators (PAMs), have shown promise in treating substance use disorders. Preclinical evidence supports their role in reducing dependencies on substances like cocaine, nicotine, and alcohol. GABAB PAMs have similar effects to baclofen but with a potentially superior side-effect profile, making them a promising area of research for addiction treatment (Filip et al., 2015).

Therapeutic Potential in Mood and Anxiety Disorders

Clinical and preclinical evidence strongly suggests the therapeutic candidacy of GABAB receptors for treating depression and anxiety disorders. Despite the potential side-effects of agonists, the discovery of novel allosteric modulators and a deeper understanding of specific GABAB receptor-associated proteins may pave the way for new therapeutics in mood and anxiety disorder treatment (Felice et al., 2020).

作用機序

GABAB receptor antagonist 1 acts as a negative allosteric modulator of GABAB receptors . This means it binds to a site on the GABAB receptor different from the active site and decreases the receptor’s response to GABA. This results in a decrease in GABA-induced IP3 production .

Safety and Hazards

While specific safety and hazard information for GABAB receptor antagonist 1 is not available, it’s worth noting that modulation of GABAB receptors can have significant effects on the central nervous system. For instance, Lioresal® (Baclofen), an FDA-approved drug that selectively targets GABAB receptors, has side effects such as sedation, muscle weakness, fatigue, cognitive deficits, seizures, tolerance, and potential for abuse .

将来の方向性

Future research should aim to develop highly selective GABAB receptor compounds for treating neuropsychiatric disorders and their symptomatology . As our understanding of GABAB receptor structure and function evolves, we may see the development of new compounds targeting these receptors, potentially offering more effective treatments with fewer side effects .

特性

IUPAC Name

(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQDGAUDNMVMCD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GABAB receptor antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GABAB receptor antagonist 1
Reactant of Route 2
Reactant of Route 2
GABAB receptor antagonist 1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
GABAB receptor antagonist 1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
GABAB receptor antagonist 1
Reactant of Route 5
Reactant of Route 5
GABAB receptor antagonist 1
Reactant of Route 6
GABAB receptor antagonist 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。